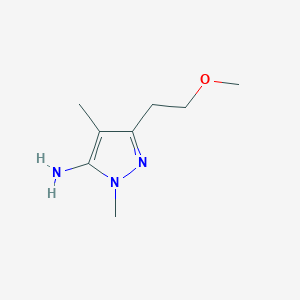![molecular formula C8H10OS B13310281 [4-(Sulfanylmethyl)phenyl]methanol](/img/structure/B13310281.png)
[4-(Sulfanylmethyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Sulfanylmethyl)phenyl]methanol: is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a sulfanylmethyl group attached to a phenyl ring, which is further connected to a methanol group. Its distinct structure makes it a valuable subject for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Sulfanylmethyl)phenyl]methanol typically involves the reaction of 4-(bromomethyl)phenylmethanol with thiourea, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
[4-(Sulfanylmethyl)phenyl]methanol: undergoes various types of chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
[4-(Sulfanylmethyl)phenyl]methanol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and molecular biology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [4-(Sulfanylmethyl)phenyl]methanol exerts its effects is primarily through its interaction with specific molecular targets and pathways. The sulfanylmethyl group can interact with various enzymes and proteins, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
[4-(Sulfanylmethyl)phenyl]methanol: can be compared with other similar compounds, such as:
[4-(Hydroxymethyl)phenyl]methanol: Lacks the sulfanylmethyl group, which may result in different chemical reactivity and biological activity.
[4-(Methylthio)phenyl]methanol: Contains a methylthio group instead of a sulfanylmethyl group, leading to variations in its chemical properties and applications.
The uniqueness of This compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-(sulfanylmethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-5-7-1-3-8(6-10)4-2-7/h1-4,9-10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIXUECLJWBFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)CS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

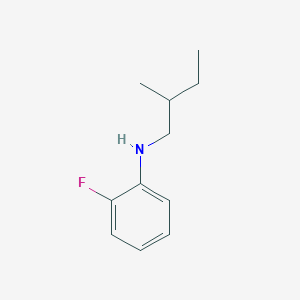
amine](/img/structure/B13310223.png)
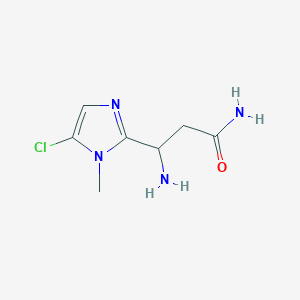
![4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol](/img/structure/B13310229.png)
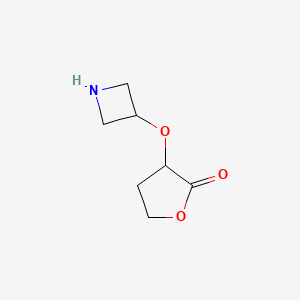
![6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B13310236.png)
![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline](/img/structure/B13310238.png)
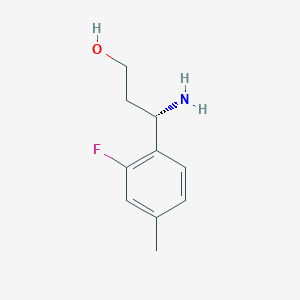
amine](/img/structure/B13310246.png)
![3-[2-(Furan-2-YL)ethyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13310250.png)
![7-Bromo-2-propylimidazo[1,2-a]pyridine](/img/structure/B13310255.png)
![2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13310261.png)
